2-((4-(叔丁基)苯基)磺酰基)-3-(5,7-二甲基-4-氧代(4H-色烯-3-基))丙-2-烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

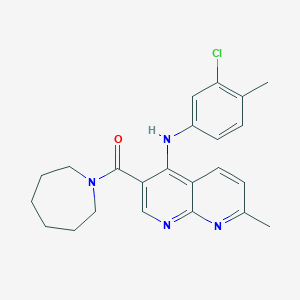

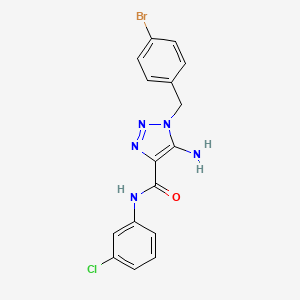

The compound 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile is a complex organic molecule that appears to incorporate a tert-butyl phenyl sulfoxide moiety as part of its structure. This moiety is known to act as a traceless precatalyst for the generation of sulfenate anions under basic conditions, which can catalyze the coupling of benzyl halides to trans-stilbenes, as described in the first paper . The tert-butyl group is a common bulky substituent that can influence the reactivity and solubility of the molecule.

Synthesis Analysis

The synthesis of such a molecule would likely involve multiple steps, including the formation of the tert-butyl phenyl sulfoxide component. As indicated in the first paper, tert-butyl phenyl sulfoxide can be used as a precatalyst, which suggests that it may be involved in the synthesis of the target compound through a catalytic coupling reaction . The synthesis would require careful control of reaction conditions to ensure the correct formation of the sulfonyl and chromene components of the molecule.

Molecular Structure Analysis

The molecular structure of the compound is not directly discussed in the provided papers. However, the tert-butyl group mentioned in the first paper is known to be bulky and can sterically hinder adjacent functional groups, potentially affecting the overall molecular conformation . The chromene component, which is a common structure in organic chemistry, consists of a benzopyran moiety and may contribute to the molecule's electronic properties and reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the presence of a sulfonyl group and a chromene ring suggests that it may undergo reactions typical of these functional groups. The sulfonyl group could potentially be involved in sulfonation reactions or serve as a leaving group in substitution reactions. The chromene component may participate in electrophilic aromatic substitution reactions due to the activated benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly discussed in the provided papers. However, the presence of tert-butyl groups generally increases hydrophobicity and can affect the boiling and melting points of the compound . The electronic properties of the chromene ring and the sulfonyl group would influence the compound's UV-Vis absorption and its potential to participate in redox reactions, as suggested by the electrochemical behavior of related phenolic compounds in the second paper .

科学研究应用

可重复利用的硅键合 S-磺酸催化剂

硅键合 S-磺酸催化剂已被证明在通过一锅三组分偶联工艺合成 2-氨基-5-氧代-5,6,7,8-四氢-4H-色烯衍生物中有效。这种方法强调了催化剂的重复利用和循环利用能力,而不会损失活性或产物收率,表明其在可持续化学工艺中的潜力 (Aswin 等,2014)。

磺酰基取代的双环二恶戊烷的化学发光

对磺酰基取代的双环二恶戊烷的研究揭示了它们的化学发光特性。该研究考察了这些二恶戊烷的碱诱导分解,揭示了在特定条件下的独特光发射。这些发现可能对新型发光材料的开发或在分析应用中产生影响 (Watanabe 等,2010)。

香豆素衍生物的合成和抗菌活性

已经报道了从 4-氯色烯-2-酮合成新的衍生物,包括 4-丁基氨基色烯-2-酮和相关化合物。这些化合物对各种细菌菌株表现出抑菌和杀菌活性,表明它们在抗菌药物开发中的潜力 (Behrami,2014)。

用于合成砜的多偶联试剂

已经探索了 3-溴-2-(叔丁基磺酰基)-1-丙烯作为多偶联试剂的用途。已证明它与各种亲电子试剂反应生成高度官能化的砜,展示了它在有机合成中的多功能性 (Auvray 等,1985)。

属性

IUPAC Name |

(Z)-2-(4-tert-butylphenyl)sulfonyl-3-(5,7-dimethyl-4-oxochromen-3-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4S/c1-15-10-16(2)22-21(11-15)29-14-17(23(22)26)12-20(13-25)30(27,28)19-8-6-18(7-9-19)24(3,4)5/h6-12,14H,1-5H3/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAUDAXXWOQEJA-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)OC=C(C2=O)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)